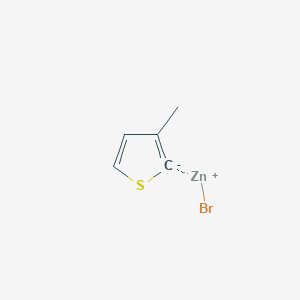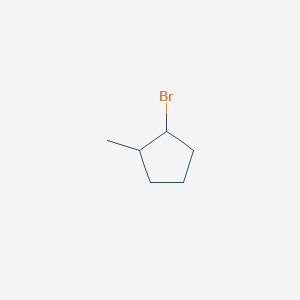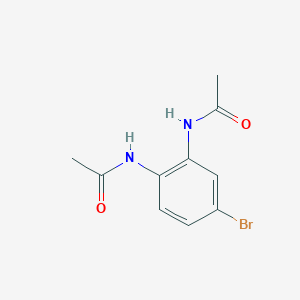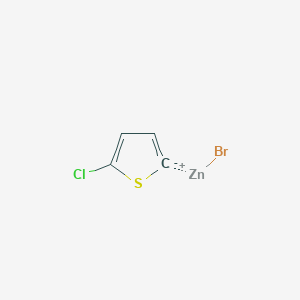
3-Methyl-2-thienylzinc bromide
描述
3-Methyl-2-thienylzinc bromide is an organozinc compound with the chemical formula C5H5BrSZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a white crystalline powder that is stable and non-volatile at room temperature .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methyl-2-thienylzinc bromide is typically prepared by the reaction of 3-methyl-2-thienylmagnesium bromide with zinc bromide in tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
3−Methyl-2-thienylmagnesium bromide+Zinc bromide→3−Methyl-2-thienylzinc bromide
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in specialized reactors that maintain an inert atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product .
化学反应分析
Types of Reactions: 3-Methyl-2-thienylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Palladium or nickel catalysts are commonly used in cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can be used to oxidize the thiophene ring.
Reduction Reactions: Reducing agents like lithium aluminum hydride can reduce the compound under controlled conditions.
Major Products:
Cross-Coupling Reactions: Biaryl compounds are the major products.
Oxidation Reactions: Oxidized thiophene derivatives.
Reduction Reactions: Reduced thiophene derivatives.
科学研究应用
3-Methyl-2-thienylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of thiophene-containing natural products and polymers.
Biology: Employed in the study of biological pathways involving thiophene derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials, including semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 3-methyl-2-thienylzinc bromide involves its role as a nucleophile in substitution reactions. The zinc atom coordinates with the bromide ion, making the thienyl group more nucleophilic. This enhanced nucleophilicity allows the compound to effectively participate in cross-coupling reactions, forming new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycles of palladium or nickel-catalyzed cross-coupling reactions .
相似化合物的比较
- 2-Thienylzinc bromide
- 5-Chloro-2-thienylzinc bromide
- 6-Methyl-2-pyridylzinc bromide
Comparison: 3-Methyl-2-thienylzinc bromide is unique due to the presence of a methyl group at the 3-position of the thiophene ring, which can influence its reactivity and selectivity in chemical reactions. Compared to 2-thienylzinc bromide, the methyl group provides steric hindrance, potentially leading to different reaction outcomes. The presence of substituents like chlorine in 5-chloro-2-thienylzinc bromide can also significantly alter the electronic properties and reactivity of the compound .
属性
IUPAC Name |
bromozinc(1+);3-methyl-2H-thiophen-2-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5S.BrH.Zn/c1-5-2-3-6-4-5;;/h2-3H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEYTZPVSXRHCY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]SC=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrSZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-45-1 | |
| Record name | 312693-45-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3258962.png)


![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzamide](/img/structure/B3258986.png)




